2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride
Overview
Description
2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride (2-(1-Bz-2-piperazinyl)ethanol dihydrochloride), also known as Bz-PED, is a synthetic compound that is used in scientific research. It is a white crystalline solid that is soluble in both water and ethanol. Bz-PED is a compound that has been studied for its potential applications in a variety of fields, including pharmacology, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Antifungal Activity
Recent studies have focused on the development of new antifungal drugs, particularly in response to the rise in demand for such medications due to the global increase in immunocompromised patients, like those affected by the AIDS epidemic. A noteworthy investigation synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives and evaluated their antifungal efficacy against various fungal pathogens. Although the specific chemical 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride was not directly referenced, related compounds synthesized involved reactions with 2-piperazino-1-ethanol, indicating a potential framework for creating antifungal agents. The study found that among the synthesized compounds, benzimidazole derivatives showed superior antifungal activities compared to benzotriazole derivatives. This suggests that modifications incorporating the piperazine structure could influence antifungal activity, though the study noted that the piperazine analogue itself did not exhibit significant antifungal effects (Khabnadideh et al., 2012).
Antimicrobial Evaluation of Piperazine Derivatives
Another area of research involving the piperazine structure includes the synthesis and evaluation of antimicrobial activity of pyridine derivatives. In one study, compounds were synthesized by condensing acid chlorides with 2-hydroxyethyl piperazine, leading to the creation of amide derivatives with potential antimicrobial properties. These newly formed compounds were then tested against various bacterial and fungal strains, demonstrating variable and modest antimicrobial activities. This research highlights the utility of the piperazine ring, similar to the core of 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride, as a scaffold for developing new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
2-(1-benzylpiperazin-2-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLIWRPPOGBDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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